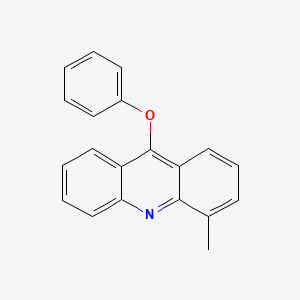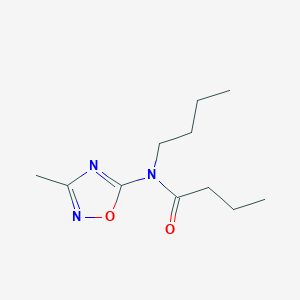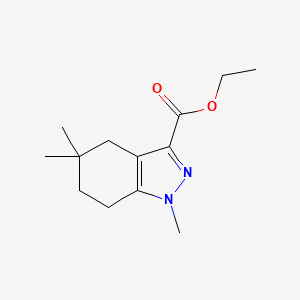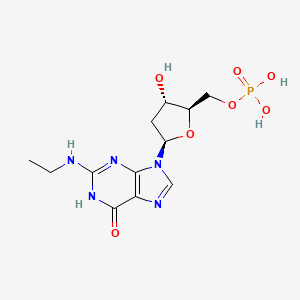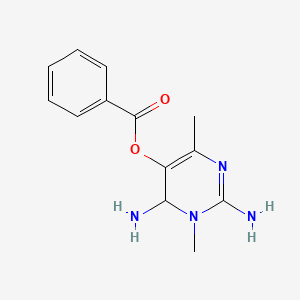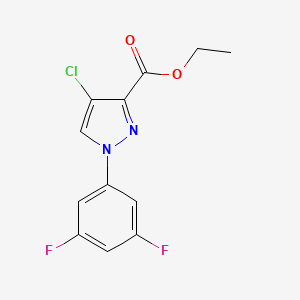
Ethyl 4-chloro-1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a 3,5-difluorophenyl group, a chloro group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3,5-difluorophenylhydrazine with ethyl 4-chloroacetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
Ethyl 4-chloro-1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(3,5-difluorophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 4-chloro-1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both chloro and difluorophenyl groups, which impart distinct chemical properties and potential biological activities. The combination of these substituents makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H9ClF2N2O2 |
|---|---|
Molecular Weight |
286.66 g/mol |
IUPAC Name |
ethyl 4-chloro-1-(3,5-difluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H9ClF2N2O2/c1-2-19-12(18)11-10(13)6-17(16-11)9-4-7(14)3-8(15)5-9/h3-6H,2H2,1H3 |
InChI Key |
HLYSPNBMUFDUPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12938451.png)


![10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one](/img/structure/B12938461.png)

